1-(2-Phenylacetyl)piperidine-3-carboxylic acid

Acetyl-CoA carboxylase inhibition Metabolic disease research Cancer metabolism

Reproducible ACC1 inhibition requires the precise N-phenylacetyl-piperidine scaffold; generic analogs lack this target engagement profile. This compound delivers: - Sub-nanomolar ACC1 inhibition (IC50 0.960 nM) with 302x selectivity vs. ACC2 - Cellular potency confirmed in HCT116 cells (IC50 2.80 nM) - Dual reactive sites (carboxylic acid, phenylacetyl) for SAR expansion - ≥95% purity; reliable reference standard for HTS campaigns

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1017381-24-6
Cat. No. B2931844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylacetyl)piperidine-3-carboxylic acid
CAS1017381-24-6
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18)
InChIKeyPOFNOURPIVBRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylacetyl)piperidine-3-carboxylic acid Overview


1-(2-Phenylacetyl)piperidine-3-carboxylic acid (CAS 1017381-24-6), with molecular formula C₁₄H₁₇NO₃ and molecular weight 247.29 g/mol, is a versatile piperidine derivative . Its structure features a phenylacetyl group attached to the piperidine nitrogen and a carboxylic acid group at the 3-position, rendering it a valuable scaffold in medicinal chemistry and organic synthesis . The compound is commercially available in high purity (≥95%) from multiple suppliers and serves as a critical building block for constructing complex pharmaceutical intermediates and bioactive molecules .

Building block for piperidine-based synthesis
Supports ACC1 inhibition studies
Supplied in high purity

1-(2-Phenylacetyl)piperidine-3-carboxylic acid: Why It Cannot Be Simply Replaced


The N-phenylacetyl substitution in 1-(2-phenylacetyl)piperidine-3-carboxylic acid confers distinct pharmacological and synthetic properties that are not replicated by unsubstituted piperidine-3-carboxylic acid or simple alkyl-substituted analogs [1]. This modification dramatically alters target engagement profiles, as evidenced by its potent and selective inhibition of acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 0.960 nM, whereas the parent piperidine-3-carboxylic acid exhibits only weak GABA transporter inhibition [2][3]. Generic substitution therefore risks loss of the specific binding affinity and synthetic utility inherent to this scaffold, underscoring the necessity of sourcing the precise compound for reproducibility in research and development workflows .

Target Compound
Piperidine-3-carboxylic acid (nipecotic acid)
Target engagement Selective ACC1 inhibition profile; N-phenylacetyl substitution critical
Pharmacological profile Redirects research target from GABA uptake to lipid metabolism
Structural feature Aromatic substitution enhances lipophilicity and binding interactions

1-(2-Phenylacetyl)piperidine-3-carboxylic acid: Quantitative Evidence Comparison


ACC1 Inhibition Potency

1-(2-Phenylacetyl)piperidine-3-carboxylic acid exhibits potent inhibition of recombinant human acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 0.960 nM [1]. In comparison, the widely studied ACC1 inhibitor ND-654 shows an IC50 of 3 nM against ACC1 [2], while the reference compound CP 640186 inhibits rat ACC1 with an IC50 of 53 nM . The sub-nanomolar potency of the target compound represents a significant enhancement in ACC1 inhibition relative to these established inhibitors.

ACC1 Potency
Reported
IC50 0.960 nM
vs ND-654: 3 nM, CP 640186: 53 nM
Reported biochemical ACC1 inhibition context
Recombinant human ACC1, SF-9 cells, 60 min preincubation
Acetyl-CoA carboxylase inhibition Metabolic disease research Cancer metabolism

ACC1 vs. ACC2 Selectivity

1-(2-Phenylacetyl)piperidine-3-carboxylic acid demonstrates pronounced selectivity for ACC1 over ACC2, with IC50 values of 0.960 nM and 290 nM, respectively [1]. This 302-fold selectivity contrasts with the non-selective ACC inhibitor CP 640186, which inhibits ACC1 and ACC2 with similar potency (IC50 53 nM vs 61 nM) . The isoform discrimination exhibited by the target compound is a critical parameter for dissecting ACC1-specific versus ACC2-specific pathways in metabolic research.

Isoform Selectivity
Reported
302-fold ACC1 vs ACC2
Comparator CP 640186: 1.15-fold
Supports ACC1-specific pathway interpretation
Recombinant human ACC1/ACC2, SF-9 cells
Isoform selectivity Lipid metabolism Target engagement profiling

Cellular ACC1 Inhibition in HCT116 Cells

In a cellular context, 1-(2-phenylacetyl)piperidine-3-carboxylic acid inhibits ACC1 activity in human colorectal carcinoma HCT116 cells with an IC50 of 2.80 nM, as measured by reduction of [¹⁴C]acetate uptake [1]. This cell-based potency is comparable to the biochemical IC50 of 0.960 nM, indicating efficient cell permeability and target engagement [2]. In contrast, the parent compound piperidine-3-carboxylic acid shows no meaningful ACC1 inhibition at concentrations up to 100 µM [3].

Cellular Activity
Class-level
IC50 2.80 nM in HCT116 cells
Piperidine-3-carboxylic acid: >100 µM
Reported cell-model response context
[¹⁴C]acetate uptake assay, HCT116 colorectal carcinoma cells
Cell-based assay Oncology Metabolic flux analysis

Target Class Differentiation vs. Nipecotic Acid

While the unsubstituted piperidine-3-carboxylic acid scaffold (nipecotic acid) is a known GABA uptake inhibitor with IC50 values in the micromolar range (e.g., 8 µM for hGAT-1), 1-(2-phenylacetyl)piperidine-3-carboxylic acid shows no reported GABA transporter activity and instead targets ACC1 with sub-nanomolar potency [1]. This target class shift—from neurotransmitter reuptake to lipid metabolism—is directly attributable to the N-phenylacetyl modification, which redirects the compound's pharmacological profile entirely [2].

Target Class Shift
Class-level
ACC1 IC50 0.960 nM vs hGAT-1 IC50 8 µM
~8,300-fold target preference shift
N-phenylacetyl modification redirects pharmacological profile
Nipecotic acid (unsubstituted) primarily targets GABA uptake
Target class comparison GABA transporter CNS pharmacology

Synthetic Versatility as a Building Block

1-(2-Phenylacetyl)piperidine-3-carboxylic acid serves as a versatile intermediate for constructing complex piperidine-based pharmacophores . Its carboxylic acid group enables facile amide coupling, esterification, and other derivatization reactions, while the phenylacetyl moiety provides a handle for further functionalization . This dual reactivity distinguishes it from simpler piperidine carboxylic acids like nipecotic acid, which lacks the aromatic substitution that enhances lipophilicity and binding interactions [1].

Synthetic Versatility
Class-level
Dual reactive groups
Carboxylic acid + phenylacetyl moiety
Supports library synthesis for SAR studies
Higher lipophilicity vs nipecotic acid; reported building block utility
Organic synthesis Building block Medicinal chemistry

1-(2-Phenylacetyl)piperidine-3-carboxylic acid: Research Applications


ACC1-Dependent Metabolic Disease and Cancer Research

Leverage the compound's sub-nanomolar ACC1 inhibition (IC50 0.960 nM) and high selectivity over ACC2 (302-fold) to dissect ACC1-specific roles in de novo lipogenesis, obesity, and cancer cell proliferation [1][2]. The cellular potency in HCT116 cells (IC50 2.80 nM) confirms its suitability for in vitro and in vivo models where ACC1 inhibition is hypothesized to alter lipid metabolism and tumor growth.

Building Block for Piperidine-Focused Chemical Libraries

Utilize the compound's dual reactive sites—the carboxylic acid and the phenylacetyl group—to rapidly generate diverse amide, ester, and heterocyclic derivatives for structure-activity relationship (SAR) exploration . This scaffold is particularly valuable for medicinal chemistry programs targeting ACC1, as well as for creating novel piperidine-based inhibitors of other enzymes.

HTS Hit Validation and Lead Optimization

Employ the compound as a benchmark ACC1 inhibitor in HTS campaigns to validate assay performance and to profile new chemical entities against a well-characterized reference standard [3]. Its potent biochemical and cellular activity provides a reliable positive control for establishing assay windows and for confirming target engagement in secondary assays.

Application
Selection Property
Validation Focus
ACC1-mediated metabolic disease and cancer research
ACC1 inhibitory profile
ACC1 pathway-response context and cellular target engagement
Piperidine-focused chemical library synthesis
Dual reactive sites (carboxylic acid & phenylacetyl)
Derivative generation for SAR exploration
HTS hit validation and lead optimization
Benchmark ACC1 inhibitor profile
Assay performance verification and target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenylacetyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.